molecular formula C17H15NO5 B5523881 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE

Cat. No.: B5523881
M. Wt: 313.30 g/mol
InChI Key: OKHHPHYCAPTTMS-UHFFFAOYSA-N
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Description

4-{[(2H-1,3-Benzodioxol-5-yl)Methyl]Carbamoyl}Phenyl Acetate is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a benzodioxole moiety, a privileged structure in pharmacology known to contribute to diverse biological activities . The molecular scaffold is structurally analogous to intermediates used in synthesizing quinazolinediones, which have demonstrated potential as anticonvulsants and psychosedatives . In research settings, this compound may serve as a key intermediate for the development of novel therapeutic agents. Its structure suggests potential application in the design and synthesis of enzyme inhibitors, particularly for targets like cyclooxygenase (COX) and α-amylase . Researchers can utilize this reagent to build more complex molecules for screening against various disease models. The presence of the acetamide and ester functional groups makes it a versatile building block for further chemical modifications, including hydrolysis or coupling reactions. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11(19)23-14-5-3-13(4-6-14)17(20)18-9-12-2-7-15-16(8-12)22-10-21-15/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHHPHYCAPTTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE typically involves multiple steps, starting with the preparation of the benzodioxole core. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole ring. This intermediate is then subjected to further reactions to introduce the carbamoyl and phenyl acetate groups. Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Studies have shown that derivatives of benzodioxole exhibit various biological activities, including anti-cancer and anti-inflammatory properties. For instance:

  • Inhibition of Protein Kinases : Research indicates that compounds with similar structures can inhibit protein kinases involved in cancer signaling pathways, making them potential candidates for cancer therapy .

Organic Synthesis

The synthetic versatility of this compound allows it to serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in organic synthesis.

  • Synthesis of Novel Compounds : The compound can be used as a building block for synthesizing other functionalized benzodioxole derivatives, which are valuable in drug discovery.

Biological Studies

The interaction of the compound with biological targets has been a focus of research:

  • Enzyme Inhibition Studies : The compound has been utilized in studies examining its effect on specific enzymes, providing insights into its mechanism of action and potential therapeutic uses .

Case Study 1: Anti-Cancer Activity

A study explored the anti-cancer properties of benzodioxole derivatives, including 4-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl acetate. The results indicated a significant reduction in cell proliferation in various cancer cell lines, suggesting a promising avenue for further development .

Case Study 2: Synthesis of Functionalized Derivatives

Research demonstrated the synthesis of novel compounds derived from 4-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl acetate through coupling reactions. These derivatives exhibited enhanced biological activity compared to their parent compounds, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with various biological pathways, influencing processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycles and Electronic Properties

  • Thiazin Derivatives (): Compounds like 2-(4-(4-amino-2-methyl-5-pyrimidinylmethyl)-5-methyl-3-oxo-2-phenyl-3,4-dihydro-2H-1,4-thiazin-6-yl)ethyl acetate feature a sulfur-containing thiazin ring. Benzodioxol’s electron density contrasts with thiazin’s electron-withdrawing sulfur, altering interaction profiles .
  • Oxadiazol/Oxazin Derivatives (): Oxadiazole and oxazin rings are nitrogen-rich heterocycles with distinct hydrogen-bonding and dipole properties.

Ester Group Variations

  • Ethyl Acetate/Benzoate () : Ethyl esters (e.g., 2-...ethyl acetate) are smaller and less lipophilic, favoring solubility. Benzoate esters (e.g., 2-...ethyl benzoate) introduce an additional phenyl group, further increasing logP but risking crystallization issues in formulation .

Substituent Effects

  • Methyl Carbamoyl (Target): This group provides a hydrogen-bond donor (NH) and acceptor (carbonyl), enhancing target engagement in enzyme active sites.

Physicochemical and Pharmacological Trends

Table 1: Hypothetical Property Comparison Based on Structural Analogues

Property Target Compound Thiazin Derivative () Oxadiazol Derivative ()
Molecular Weight (g/mol) ~350 (estimated) ~400 (estimated) ~300 (estimated)
logP (Lipophilicity) ~3.5 (high) ~2.8 (moderate) ~2.0 (low)
Metabolic Stability High (benzodioxol) Moderate (thiazin) Low (oxadiazole)
Hydrogen-Bond Capacity 2 donors, 3 acceptors 3 donors, 4 acceptors 1 donor, 4 acceptors

Key Observations:

  • The target compound’s benzodioxol and phenyl acetate groups likely confer superior metabolic stability and tissue penetration compared to thiazin and oxadiazol derivatives.
  • Thiazin derivatives may exhibit better solubility and redox activity due to sulfur, while oxadiazoles could favor polar interactions .

Biological Activity

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound featuring a benzodioxole moiety known for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Chemical Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 341.35 g/mol
  • IUPAC Name : 4-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl acetate

The biological activity of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE is primarily attributed to its interaction with specific enzymes and receptors. The benzodioxole moiety is believed to facilitate binding to various molecular targets, modulating their activity. The compound may also influence cellular signaling pathways and gene expression through these interactions.

Potential Targets:

  • Acetylcholinesterase (AChE) : The compound may exhibit inhibitory effects on AChE, potentially enhancing cholinergic signaling.
  • Butyrylcholinesterase (BChE) : Some studies indicate that similar compounds show preferential inhibition of BChE, which could be relevant for neuroprotective strategies.

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Antidiabetic Activity : Research has indicated that benzodioxole derivatives can inhibit α-amylase activity, suggesting potential applications in managing diabetes. For instance, related compounds demonstrated IC₅₀ values of 0.68 µM against α-amylase .
  • Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection by inhibiting cholinesterases. For example, certain derivatives exhibited IC₅₀ values significantly lower than those of established drugs like rivastigmine .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects on cancer cell lines. The compound's derivatives were tested for their ability to induce apoptosis or inhibit cell proliferation in various cancer models .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE:

StudyFocusKey Findings
Antidiabetic EffectsCompound IIc showed potent α-amylase inhibition (IC₅₀ = 0.68 µM).
Cholinesterase InhibitionCompounds demonstrated strong preferential inhibition of BChE with IC₅₀ values significantly lower than rivastigmine.
Neuroprotective PotentialInvestigated the impact on AMPARs; some derivatives showed significant inhibition without affecting deactivation rates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}phenyl acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Amination : React 1,3-benzodioxol-5-ylmethylamine with a phenyl acetate-derived carbonyl chloride under basic conditions (e.g., pyridine) to form the carbamoyl linkage .

Esterification : Use lithium hydroxide or similar reagents to hydrolyze intermediates, followed by re-esterification to stabilize the acetate group .

  • Optimization : Yields (66–81%) depend on stoichiometric control of reagents like biphenyl-4-sulfonyl chloride and reaction time. Solvent choice (e.g., DMF for solubility) and temperature (room temp. for stability) are critical .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) .
  • Spectroscopy : 1^1H/13^13C NMR to confirm carbamoyl (δ ~165 ppm) and acetate (δ ~2.1 ppm) groups. IR spectroscopy for carbonyl stretches (~1700–1750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+ at m/z 342.12) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) using fluorometric assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • ADMET Profiling : Microsomal stability assays (e.g., human liver microsomes) and Caco-2 permeability studies to predict bioavailability .

Advanced Research Questions

Q. What computational methods are recommended for predicting the protein-ligand binding affinity of this compound?

  • Methodological Answer :

  • Docking Studies : Use Glide XP (Schrödinger Suite) with the following parameters:
  • Hydrophobic Enclosure : Score lipophilic interactions between the benzodioxole ring and protein pockets (e.g., COX-2 active site) .
  • Hydrogen Bonding : Prioritize neutral-neutral H-bonds (e.g., carbamoyl NH with Ser530 in COX-2) and penalize desolvation effects .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability, focusing on RMSD (<2 Å) and interaction persistence .

Q. How can crystallographic data be effectively refined to resolve ambiguities in the electron density map of this compound?

  • Methodological Answer :

  • Refinement Software : SHELXL for small-molecule refinement. Use TWIN commands for handling twinned crystals and ISOR restraints for thermal motion anisotropy .
  • Density Improvement : Apply solvent masking (e.g., SQUEEZE in PLATON) to account for disordered solvent molecules .
  • Validation : Check Rfree_{\text{free}} (<5% discrepancy from Rwork_{\text{work}}) and ADP consistency using Coot and Mercury .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • 2D NMR : 1^1H-13^13C HSQC/HMBC to resolve overlapping signals (e.g., benzodioxole vs. phenyl protons) .
  • X-ray Diffraction : Compare experimental vs. calculated PXRD patterns to verify polymorphic purity .
  • Cross-Validation : Overlay experimental IR spectra with DFT-calculated vibrational modes (e.g., Gaussian 16 at B3LYP/6-311++G(d,p)) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) on the phenyl acetate moiety to improve COX-2 selectivity .
  • Carbamoyl Replacements : Substitute the carbamoyl group with sulfonamides (as in ) to enhance metabolic stability .
  • In Silico Screening : Use QSAR models (e.g., Random Forest) trained on IC50_{50} data to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar benzodioxole derivatives?

  • Methodological Answer :

  • Variable Control : Replicate reactions under standardized conditions (e.g., inert atmosphere, strict stoichiometry) to isolate catalyst or solvent effects .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed esters) that may reduce yields .
  • Reaction Monitoring : In situ IR or Raman spectroscopy to track intermediate formation and optimize reaction halting points .

Tables for Key Data

Parameter Value/Technique Reference
Synthetic Yield (Optimal)66–81% (via sulfonamide intermediate)
HPLC Purity>95% (C18 column, 70:30 ACN/H2_2O)
COX-2 IC50_{50} (Predicted)0.8–2.3 µM (Glide XP docking)
Crystallographic Rfree_{\text{free}}<5% (SHELXL refinement)

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